2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione is a compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-(benzylamino)benzoic acid with phthalic anhydride. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, and a catalyst, such as sulfuric acid. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product. The crude product is then purified using recrystallization or chromatography techniques to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using larger reaction vessels. Continuous flow reactors may be employed to ensure a consistent and efficient production process. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups on the aromatic ring are replaced with other groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminophenyl)]-1H-isoindole-1,3(2H)-dione: Similar structure but with an amino group instead of a benzylamino group.
2-[4-(Methylamino)phenyl]-1H-isoindole-1,3(2H)-dione: Similar structure but with a methylamino group instead of a benzylamino group.
2-[4-(Hydroxyphenyl)]-1H-isoindole-1,3(2H)-dione: Similar structure but with a hydroxy group instead of a benzylamino group.
Uniqueness
2-[4-(Benzylamino)phenyl]-1H-isoindole-1,3(2H)-dione is unique due to the presence of the benzylamino group, which can influence its chemical reactivity and biological activity. The benzylamino group may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
106428-29-9 |
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Molecular Formula |
C21H16N2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[4-(benzylamino)phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H16N2O2/c24-20-18-8-4-5-9-19(18)21(25)23(20)17-12-10-16(11-13-17)22-14-15-6-2-1-3-7-15/h1-13,22H,14H2 |
InChI Key |
RELZXIWCUDWPCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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